molecular formula C15H14FN3O2 B2597043 3-Fluoro-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine CAS No. 2379977-48-5

3-Fluoro-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine

Cat. No.: B2597043
CAS No.: 2379977-48-5
M. Wt: 287.294
InChI Key: PFBOVHBCRPZQBR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its targets, leading to increased efficacy . The exact pathways involved depend on the specific application and target molecule .

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-13-4-12(5-18-6-13)15(20)19-8-11(9-19)10-21-14-2-1-3-17-7-14/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBOVHBCRPZQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)F)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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